molecular formula C18H16ClN3 B5502106 2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline

2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline

Cat. No.: B5502106
M. Wt: 309.8 g/mol
InChI Key: MHWZHZPBTWALSB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

2-(4-chlorophenyl)-4-pyrrolidin-1-ylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c19-14-9-7-13(8-10-14)17-20-16-6-2-1-5-15(16)18(21-17)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWZHZPBTWALSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline typically involves the reaction of 4-chloroaniline with anthranilic acid to form 2-(4-chlorophenyl)quinazolin-4-one. This intermediate is then reacted with pyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base, such as sodium hydroxide (NaOH), are used.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)quinazoline: Lacks the pyrrolidinyl group, which may affect its biological activity.

    4-(Pyrrolidin-1-yl)quinazoline: Lacks the 4-chlorophenyl group, which may influence its chemical properties.

Uniqueness

2-(4-Chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline is unique due to the presence of both the 4-chlorophenyl and pyrrolidinyl groups. These functional groups enhance its chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

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